molecular formula C17H11KN2O6S2 B12443894 3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B12443894
M. Wt: 442.5 g/mol
InChI Key: PHUNRLYHXGMOLG-UHFFFAOYSA-M
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Description

KYA1797K is a novel small molecule known for its ability to destabilize β-catenin, a protein involved in the regulation of cell-cell adhesion and gene transcription. This compound has shown promise in various scientific research applications, particularly in the fields of nephrology and oncology .

Chemical Reactions Analysis

KYA1797K undergoes several types of chemical reactions, primarily focusing on the destabilization of β-catenin and RAS proteins. The compound binds directly to the RGS domain of Axin, enhancing the β-catenin destruction complex, which activates GSK3β and results in the degradation of β-catenin and RAS . Common reagents used in these reactions include Axin and GSK3β, and the major products formed are degraded β-catenin and RAS proteins.

Mechanism of Action

KYA1797K exerts its effects by binding directly to the RGS domain of Axin, which enhances the β-catenin destruction complex. This activation leads to the phosphorylation and subsequent degradation of β-catenin and RAS proteins. The molecular targets involved include Axin, GSK3β, and β-catenin .

Properties

Molecular Formula

C17H11KN2O6S2

Molecular Weight

442.5 g/mol

IUPAC Name

potassium;3-[5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

InChI

InChI=1S/C17H12N2O6S2.K/c20-15(21)7-8-18-16(22)14(27-17(18)26)9-12-5-6-13(25-12)10-1-3-11(4-2-10)19(23)24;/h1-6,9H,7-8H2,(H,20,21);/q;+1/p-1

InChI Key

PHUNRLYHXGMOLG-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+]

Origin of Product

United States

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